![molecular formula C11H18O2 B160052 Methyl nerate CAS No. 1862-61-9](/img/structure/B160052.png)
Methyl nerate
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Overview
Description
Methyl nerate is an organic compound that belongs to the class of esters. It is a colorless liquid with a fruity odor and is commonly found in essential oils. Methyl nerate has been widely studied for its potential applications in the field of scientific research.
Scientific Research Applications
Nematode Management
Methyl nerate, as a derivative of methyl bromide, has implications in nematode management in agriculture. Methyl bromide has been an effective pre-plant soil fumigant for controlling nematodes in various high-value crops in the United States. Its phase-out due to environmental concerns has led to the exploration of alternative control measures, including other chemicals, genetic resistance, and cultural practices (Zasada et al., 2010).
Plant-Parasitic and Free-Living Nematodes
Methyl nerate and related compounds have been studied for their effects on plant-parasitic and free-living nematodes. For instance, pyrrolizidine alkaloids, which share similar chemical properties with methyl nerate, show nematicidal, ovicidal, and repellent effects on these nematodes (Thoden et al., 2009).
Environmental and Gene Regulation Research
Methyl nerate’s impact extends to gene regulation and environmental health research. For example, environmental exposures like pesticides, which include compounds similar to methyl nerate, can alter gene expression through various gene regulatory mechanisms. This research is crucial for understanding complex human diseases, such as cancer, diabetes, and neurodegenerative disorders (Edwards & Myers, 2007).
Epigenetic Studies
In epigenetic studies, researchers investigate how environmental factors, including chemicals related to methyl nerate, influence DNA methylation, which is a key mechanism for cellular differentiation. These studies are vital for understanding the role of DNA methylation in various diseases, including cancer and neurodevelopmental disorders (Robertson & Wolffe, 2000).
properties
CAS RN |
1862-61-9 |
---|---|
Product Name |
Methyl nerate |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (2Z)-3,7-dimethylocta-2,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8- |
InChI Key |
ACOBBFVLNKYODD-NTMALXAHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\C(=O)OC)/C)C |
SMILES |
CC(=CCCC(=CC(=O)OC)C)C |
Canonical SMILES |
CC(=CCCC(=CC(=O)OC)C)C |
Other CAS RN |
1862-61-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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